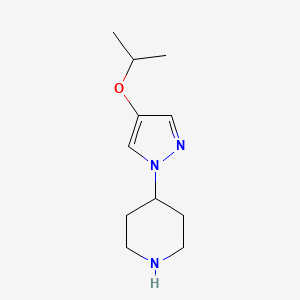

4-(4-Isopropoxypyrazol-1-yl)-piperidine

Overview

Description

Pyrazolines, which “4-(4-Isopropoxypyrazol-1-yl)-piperidine” is a derivative of, are an important class of heterocyclic compounds that occur in many drugs and synthetic products . They exhibit remarkable antitubercular, antifungal, antibacterial, anti-inflammatory, and antitumor activities .

Synthesis Analysis

Pyrazolines can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis

The pyrazoline moiety is present in various marketed pharmacological agents of different categories . Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazoline derivative would depend on its exact structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a boronic ester, has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications

1. Biochemical Studies and Receptor Binding

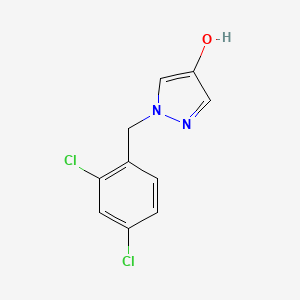

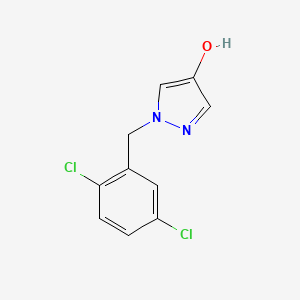

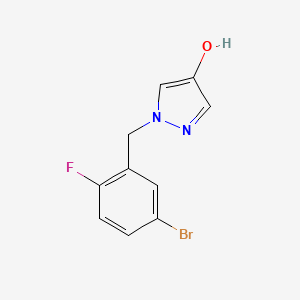

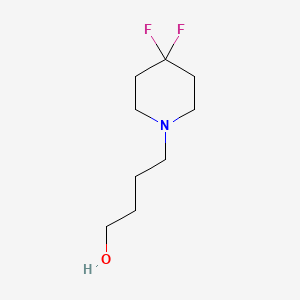

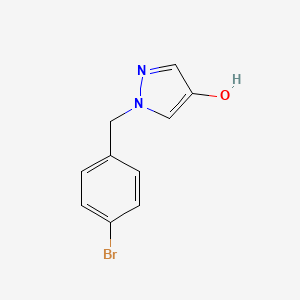

A series of 4-(piperidin-4-yl)-1-hydroxypyrazole analogues, related to 4-(4-Isopropoxypyrazol-1-yl)-piperidine, were synthesized and characterized for their pharmacological properties. These compounds exhibited binding affinities in the low micro- to nanomolar range at native rat GABAA receptors and were identified as antagonists at the human α1β2γ2s receptor, providing insights into the orthosteric binding site of the γ-aminobutyric acid type A receptor (Krall et al., 2013).

2. Chemical Synthesis and Characterization

A method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound related to 4-(4-Isopropoxypyrazol-1-yl)-piperidine, was proposed. This method is of significant importance in medicinal chemistry, providing a novel approach for the production of this compound, which is a conformationally rigid diamine (Smaliy et al., 2011).

3. Analytical Techniques and Material Characterization

A study on the in vitro metabolism of diarylpyrazoles, a class of compounds including 4-(4-Isopropoxypyrazol-1-yl)-piperidine, presented insights into the metabolic processes of these compounds. This research provided valuable information on the structural modifications that occur in the terminal group of the 3-substituent during metabolism (Zhang et al., 2005).

4. Drug Design and Molecular Docking

A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered, acting as tubulin inhibitors. These compounds, related to 4-(4-Isopropoxypyrazol-1-yl)-piperidine, demonstrated their ability to inhibit tubulin and potentially serve as a new chemotype for antiproliferative drugs (Krasavin et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-propan-2-yloxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-9(2)15-11-7-13-14(8-11)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFDBKKGAPNFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN(N=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropoxypyrazol-1-yl)-piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)

![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)

![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)